3-[1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine
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Overview
Description
3-[1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine is a chemical compound with the molecular formula C8H11F3N4O and a molecular weight of 236.19 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a triazole ring, which is further connected to a morpholine ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine typically involves the reaction of 2,2,2-trifluoroethylamine with 3-chloromorpholine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions are performed under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Mechanism of Action
The mechanism of action of 3-[1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of their biological functions. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-iodoethane: Similar in structure due to the presence of the trifluoroethyl group.
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane: Another compound with a trifluoroethyl group, used in different applications.
Uniqueness
3-[1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine is unique due to the combination of the trifluoroethyl group with the triazole and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H11F3N4O |
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Molecular Weight |
236.19 g/mol |
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholine |
InChI |
InChI=1S/C8H11F3N4O/c9-8(10,11)4-15-5-13-7(14-15)6-3-16-2-1-12-6/h5-6,12H,1-4H2 |
InChI Key |
SIGWKRUHMRZNSL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NN(C=N2)CC(F)(F)F |
Origin of Product |
United States |
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